Tyrosylleucine
Overview
Description
Tyrosylleucine is an orally active dipeptide . It has been found to exhibit antidepressant-like activity in mice .
Molecular Structure Analysis
Tyrosylleucine has a molecular formula of C15H22N2O4 and an average mass of 294.346 Da . The specific molecular structure is not provided in the available resources.Scientific Research Applications
Biotechnological Production of l-Tyrosine
l-Tyrosine, a precursor compound for various industrial and pharmaceutical applications, can be produced biotechnologically from biomass feedstocks under environmentally friendly conditions. This approach utilizes biocatalysts and has evolved from initial strategies based on auxotrophic and antimetabolite-resistant mutants to more recent advances leveraging recombinant DNA technology for targeted genetic manipulations and strain improvements. The conversion of phenol, pyruvate, and ammonia, or phenol and serine, into l-tyrosine by the enzyme tyrosine phenol lyase, highlights the potential of biotechnological methods in synthesizing valuable precursor compounds like l-Tyrosine, which is related to Tyrosylleucine in terms of amino acid biosynthesis and enzymatic activity (T. Lütke-Eversloh, C. N. S. Santos, & G. Stephanopoulos, 2007).
Tyrosyl Radicals in Enzyme Functions
Tyrosyl radicals are identified as crucial components in proteins involved in redox chemistry, such as ribonucleotide reductase. This enzyme's B2 subunit contains a tyrosine residue that forms a radical necessary for its activity. Characterization of this enzyme-bound radical provides insights into the mechanism of radical formation and its role in enzyme catalysis, which is relevant to understanding the functional dynamics of Tyrosylleucine in similar redox reactions (C. Bender et al., 1989).
Tyrosine Biosynthesis and Catabolism in Plants
The aromatic amino acid L-Tyrosine, crucial for protein synthesis and a precursor for numerous specialized metabolites, has a complex biosynthesis and catabolic pathways in plants. These pathways support the production of plant-specific metabolites derived from Tyrosine, shedding light on the potential for exploiting Tyrosylleucine and its derivatives in enhancing the production of valuable compounds in synthetic biology platforms (Craig A. Schenck & Hiroshi A. Maeda, 2018).
Fluorotyrosines in Ribonucleotide Reductase
The study of fluorotyrosines incorporated into ribonucleotide reductase offers insights into the mechanism of tyrosyl radical formation and reactivity. This research not only enhances the understanding of radical formation in biological catalysis but also demonstrates the potential of chemical biology approaches to study enzyme mechanisms, relevant to exploring the biochemical pathways involving Tyrosylleucine (E. Minnihan et al., 2011).
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-9(2)7-13(15(20)21)17-14(19)12(16)8-10-3-5-11(18)6-4-10/h3-6,9,12-13,18H,7-8,16H2,1-2H3,(H,17,19)(H,20,21)/t12-,13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUEJLPRZGVVDNU-STQMWFEESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30938403 | |
Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosylleucine | |
CAS RN |
17355-10-1 | |
Record name | L-Tyrosyl-L-leucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17355-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tyrosylleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017355101 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30938403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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